molecular formula C11H12Cl2N2O B3057554 Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato- CAS No. 82484-59-1

Benzenamine, N,N-bis(2-chloroethyl)-4-isocyanato-

Cat. No. B3057554
Key on ui cas rn: 82484-59-1
M. Wt: 259.13 g/mol
InChI Key: GVCBEJVXMXSRQX-UHFFFAOYSA-N
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Patent
US08222297B2

Procedure details

A saturated aqueous NaHCO3 solution was added slowly to a suspension of N,N-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride (37) (918 mg, 3.0 mmol) in dry toluene (30 mL) with stirring to neutralize to pH ˜7. The organic and water layer were separated and the water layer was extracted with toluene (3×10 mL). The organic layer and extracts were combined, dried over Na2SO4, and then added dropwise to a stirred solution of trichlorimethylchloroformate (593 mg, 365 μL, 3.0 mmol) in dry toluene (10 mL) containing active carbon (20 mg) at 0° C. The reaction mixture was stirred at room temperature for 1 h and then refluxed for 30 min to form a clear solution, which was cooled, filtered through a pad of Celite. The filtrate was evaporated in vacuo to dryness to give crude bis(2-chloroethyl)-4-isocyanatophenylamine, 430 mg (39) (1.66 mmol). This intermediate was dissolved in anhydrous DMF (1 mL) and then added dropwise to a solution of 4-amino-6-methoxy-2-(3-methoxyphenyl)quinoline (280 mg, 1.0 mmol) in dry DMF (1 mL). The reaction mixture was stirred at 50° C. for 9 h and the solvent was removed by vacuum distillation. The residue was chromatographed on a silica gel column (2×24 cm) using CHCl3/MeOH/(100:1 v/v) as eluent. The fractions containing the desired product were combined, evaporated and the solid residue was recrystallized from EtOH to give 1-{4-[bis(2-chloroethyl)amino]phenyl-3-[6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl]urea (22, BO-1049); 400 mg (74.2%); mp 112-113° C.; 1H NMR (DMSO-d6) δ3.72 (8H, m, 4×CH2), 3.87 (3H, s, OMe), 4.01 (3H, s, OMe), 6.72 (2H, d, J=8.8 Hz, ArH), 7.07 (1H, dd, J=2.2 and 8.1 Hz, ArH), 7.41 (2H, d, J=8.8 Hz, 2×ArH), 7.47 (2H, m, 2×ArH), 7.65 (3H, m, ArH), 7.99 (2H, d, J=10.3 Hz, 2×ArH), 8.80 (1H, d, J=8.8 Hz, ArH), 9.25 (2H, brs, exchangeable, 2×NH). Anal. Calcd. for (C28H28Cl2N4O3): C, 62.61; H, 5.23; N, 10.39. Found: C, 62.34; H, 4.99; N, 10.59.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
918 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(O)=[O:2].[Na+].Cl.Cl.[Cl:8][CH2:9][CH2:10][N:11]([CH2:19][CH2:20][Cl:21])[C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[Cl:8][CH2:9][CH2:10][N:11]([CH2:19][CH2:20][Cl:21])[C:12]1[CH:17]=[CH:16][C:15]([N:18]=[C:1]=[O:4])=[CH:14][CH:13]=1.[N-:11]=[C:19]=[O:2] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
918 mg
Type
reactant
Smiles
Cl.Cl.ClCCN(C1=CC=C(C=C1)N)CCCl
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic and water layer were separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with toluene (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
ADDITION
Type
ADDITION
Details
added dropwise to a stirred solution of trichlorimethylchloroformate (593 mg, 365 μL, 3.0 mmol) in dry toluene (10 mL)
ADDITION
Type
ADDITION
Details
containing active carbon (20 mg) at 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to form a clear solution, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
ClCCN(C1=CC=C(C=C1)N=C=O)CCCl
Name
Type
product
Smiles
[N-]=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.66 mmol
AMOUNT: MASS 430 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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